molecular formula C23H21FN4O3S B2496871 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 536711-14-5

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2496871
CAS RN: 536711-14-5
M. Wt: 452.5
InChI Key: CEHNVYGEAWPNPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves detailed chemical procedures aimed at achieving precise molecular architecture. For instance, the synthesis and characterization of a similar antiviral molecule were performed using FT-IR and FT-Raman spectra, showcasing the method's effectiveness in producing targeted compounds with specific attributes (Mary et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is intricately designed to ensure efficacy and specificity. Studies utilizing density functional theory (DFT) have been instrumental in understanding the equilibrium geometry, vibrational assignments, and the stability of the molecules through natural bond orbital (NBO) calculations (Mary et al., 2020).

Chemical Reactions and Properties

Research has highlighted the importance of studying the chemical reactions and properties of these compounds to understand their reactivity and potential as therapeutic agents. For example, modifications of similar compounds have been investigated to improve their antiproliferative activities and reduce toxicity, indicating the compound's versatility and adaptability (Wang et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. Such properties are often investigated through spectroscopic methods and computational chemistry to ensure the compounds' effectiveness and stability under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, pharmacokinetics, and toxicity, are essential for determining the compound's suitability for medical applications. Studies focusing on the interaction of similar compounds with biological targets can provide insights into their potential therapeutic benefits and limitations.

Scientific Research Applications

Quantum Chemical Analysis

A study by Mary et al. (2020) focused on a molecule closely related to the specified compound. They synthesized and characterized the molecule using FT-IR and FT-Raman spectra and performed quantum chemical analysis, including geometry optimization and natural bond orbital calculations. This research provides insights into the molecular structure, spectroscopic behavior, and drug likeness of similar molecules, which could be extrapolated to the compound (Mary et al., 2020).

Antimicrobial Activity

MahyavanshiJyotindra et al. (2011) synthesized a series of compounds, including derivatives related to the specified compound, to explore their antimicrobial activities. These compounds were screened for antibacterial, antifungal, and anti-tuberculosis activity, indicating the potential for similar compounds to act as antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Applications in Imaging and PET

Dollé et al. (2008) described the synthesis and application of a similar compound in the field of positron emission tomography (PET) imaging. Their work involved the development of selective ligands for the translocator protein, demonstrating the potential use of structurally related compounds in diagnostic imaging (Dollé et al., 2008).

Antibacterial and Antifungal Applications

Debnath and Ganguly (2015) synthesized derivatives similar to the compound and evaluated them for antibacterial and antifungal activities. Some of the synthesized compounds showed promising activities, suggesting the potential of the specified compound for similar applications (Debnath & Ganguly, 2015).

Molecular Structure Analysis

Subasri et al. (2016) conducted a study on structurally related compounds, focusing on their crystal structures. The study revealed important details about molecular conformations and intermolecular interactions, which are crucial for understanding the properties and potential applications of similar molecules (Subasri et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some indole derivatives have been found to have antiviral activity .

Future Directions

The future directions for research into this compound would likely involve further exploration of its potential biological activities and therapeutic applications. Indole derivatives have been found to have a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S/c24-14-7-9-15(10-8-14)28-22(30)21-20(17-5-1-2-6-18(17)26-21)27-23(28)32-13-19(29)25-12-16-4-3-11-31-16/h1-2,5-10,16,26H,3-4,11-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHNVYGEAWPNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

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